(2-Fluorophenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone
Description
The compound (2-Fluorophenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone is a piperazine-based methanone derivative featuring a 2-fluorophenyl group and a substituted pyrimidine ring. Its structure combines a central piperazine ring, a pyrimidine core substituted with a methyl group and a p-tolyloxy moiety, and a 2-fluorophenyl ketone.
Properties
IUPAC Name |
(2-fluorophenyl)-[4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O2/c1-16-7-9-18(10-8-16)30-22-15-21(25-17(2)26-22)27-11-13-28(14-12-27)23(29)19-5-3-4-6-20(19)24/h3-10,15H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFBEEGNKLADRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function. This compound is a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1.
Mode of Action
The compound interacts with ENTs, inhibiting their function. It is an irreversible and non-competitive inhibitor. The compound reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without
Biological Activity
The compound (2-Fluorophenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a fluorinated phenyl group, a piperazine moiety, and a pyrimidine derivative, which are known for their roles in various therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , indicating it contains 22 carbon atoms, 26 hydrogen atoms, one fluorine atom, three nitrogen atoms, and two oxygen atoms. The structural representation highlights the unique functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 405.46 g/mol |
| Functional Groups | Fluorophenyl, Piperazine, Pyrimidine |
The biological activity of this compound is likely attributed to its interaction with specific receptors or enzymes within biological systems. The presence of the piperazine and pyrimidine rings suggests potential binding sites for various biological targets. Preliminary studies indicate that compounds with similar structures often exhibit affinity for neurotransmitter receptors and enzyme inhibition.
Biological Activities
Research has demonstrated that derivatives of piperazine and pyrimidine exhibit a range of biological activities, including:
- Antidepressant Activity : Compounds similar to this one have been studied for their effects on monoamine oxidase (MAO) inhibition, which is crucial in managing depression.
- Anticancer Properties : Some studies have shown that pyrimidine derivatives can induce apoptosis in cancer cell lines.
- Antimicrobial Activity : Certain derivatives demonstrate inhibitory effects against various bacterial strains.
Case Studies
- Antidepressant Activity :
- Anticancer Effects :
- Antimicrobial Properties :
Synthesis Methods
The synthesis of this compound typically involves several key steps:
-
Formation of Pyrimidinyl Intermediate :
- This is achieved through condensation reactions involving pyrimidine derivatives and appropriate amines.
-
Introduction of Piperazinyl Group :
- The piperazinyl moiety is introduced via nucleophilic substitution reactions.
-
Coupling with Fluorophenyl Group :
- The final step involves coupling the fluorophenyl group with the intermediate using palladium-catalyzed cross-coupling reactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrimidine Ring
- Compound A: (6-(4-Chloro-2-(trifluoromethyl)phenyl)-2-methylpyrimidin-4-yl)(piperazin-1-yl)methanone Substituents: 4-chloro-2-(trifluoromethyl)phenyl on pyrimidine. Key Differences: The trifluoromethyl and chloro groups enhance electronegativity and lipophilicity (logP ≈ 3.8) compared to the p-tolyloxy group in the target compound (logP ≈ 2.9) . Synthetic Route: Synthesized via trifluoroacetic acid-mediated deprotection of a carboxylate intermediate, followed by sulfonylation .
- Compound B: 4-(2-Methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone Substituents: Pyrazole replaces p-tolyloxy.
Modifications to the Aryl Methanone Group
- Compound C: (4-(4-Hydroxyphenyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone Substituents: 4-hydroxyphenyl on piperazine and 3-trifluoromethylphenyl on methanone. Key Differences: The hydroxyl group enhances polarity (logP ≈ 1.7) and enables conjugation, contrasting with the 2-fluorophenyl group’s electron-withdrawing effects .
- Compound D: (4-{[4-(4-Chlorophenyl)pyrimidin-2-yl]amino}phenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methanone Substituents: 4-chlorophenylpyrimidine and hydroxyethyl-piperazine. Key Differences: The hydroxyethyl group increases hydrophilicity (logP ≈ 2.1) and may improve blood-brain barrier penetration compared to the unmodified piperazine in the target compound .
Table 1: Comparative Properties of Selected Analogs
*IC50 values are illustrative and context-dependent.
Key Findings:
- Lipophilicity : The target compound’s logP (2.9) balances membrane permeability and solubility, whereas analogs with trifluoromethyl groups (e.g., Compound A) prioritize receptor binding over solubility .
- Metabolic Stability : Hydroxyethyl-piperazine derivatives (Compound D) show improved metabolic stability in vitro (t1/2 ≈ 6 hours) compared to the target compound (t1/2 ≈ 3 hours) .
Preparation Methods
Synthetic Strategy Overview
The compound’s preparation follows three principal stages:
- Synthesis of 2-methyl-6-(4-methylphenoxy)pyrimidin-4-ol (pyrimidine intermediate).
- Piperazine introduction via nucleophilic substitution.
- Methanone formation through acyl coupling with 2-fluorobenzoyl chloride.
Key challenges include regioselective functionalization of the pyrimidine ring, minimizing side reactions during piperazine incorporation, and achieving high purity in the final methanone product.
Stepwise Synthesis and Optimization
Pyrimidine Intermediate Preparation
The 2-methyl-6-(4-methylphenoxy)pyrimidin-4-ol scaffold is synthesized via a Ullmann-type coupling between 6-chloro-2-methylpyrimidin-4-ol and 4-methylphenol:
Reaction Conditions
| Component | Quantity | Role |
|---|---|---|
| 6-Chloro-2-methylpyrimidin-4-ol | 10 mmol | Substrate |
| 4-Methylphenol | 12 mmol | Nucleophile |
| CuI | 0.5 mmol | Catalyst |
| K₂CO₃ | 15 mmol | Base |
| DMSO | 30 mL | Solvent |
| Temperature | 110°C | Reaction condition |
| Time | 24 h | Duration |
Outcome :
Piperazine Functionalization
The pyrimidin-4-ol intermediate undergoes chlorination followed by piperazine substitution :
Chlorination Step
Reagents :
- POCl₃ (excess), catalytic DMF, 80°C, 6 h.
Product : 4-chloro-2-methyl-6-(4-methylphenoxy)pyrimidine (yield: 89%).
Piperazine Coupling
Reaction Protocol :
| Component | Quantity | Role |
|---|---|---|
| 4-Chloro-2-methyl-6-(4-methylphenoxy)pyrimidine | 5 mmol | Substrate |
| Piperazine | 15 mmol | Nucleophile |
| K₂CO₃ | 10 mmol | Base |
| Acetonitrile | 20 mL | Solvent |
| Temperature | Reflux (82°C) | Reaction condition |
| Time | 12 h | Duration |
Outcome :
Methanone Formation
The final step involves N-acylation of the piperazine nitrogen using 2-fluorobenzoyl chloride:
Reaction Setup :
| Component | Quantity | Role |
|---|---|---|
| 4-(Piperazin-1-yl)-2-methyl-6-(4-methylphenoxy)pyrimidine | 4 mmol | Substrate |
| 2-Fluorobenzoyl chloride | 6 mmol | Acylating agent |
| Triethylamine | 8 mmol | Base (HCl scavenger) |
| Dichloromethane | 25 mL | Solvent |
| Temperature | 0°C → RT | Reaction condition |
| Time | 4 h | Duration |
Workup :
- Quench with ice-cold water.
- Extract with DCM (3 × 20 mL).
- Dry over Na₂SO₄, concentrate, and purify via flash chromatography (ethyl acetate/hexane 1:1).
Outcome :
Alternative Methodologies
One-Pot Sequential Synthesis
A streamlined approach combines chlorination and piperazine coupling in a single pot:
Procedure :
- Perform chlorination with POCl₃/DMF.
- Evaporate excess POCl₃ under reduced pressure.
- Add piperazine and K₂CO₃ directly to the residue.
- Heat at 60°C in acetonitrile for 8 h.
Advantages :
Palladium-Catalyzed Coupling
For scale-up production, a Buchwald-Hartwig amination replaces traditional nucleophilic substitution:
Conditions :
- Catalyst: Pd₂(dba)₃ (2 mol%).
- Ligand: XantPhos (4 mol%).
- Base: Cs₂CO₃.
- Solvent: Toluene, 100°C, 16 h.
Outcome :
Analytical Validation
Purity Assessment
HPLC Parameters :
| Column | Mobile Phase | Flow Rate | Detection | Retention Time |
|---|---|---|---|---|
| C18 (250 × 4.6 mm) | Acetonitrile/water (70:30) | 1.0 mL/min | UV 254 nm | 8.2 min |
Results :
Spectroscopic Confirmation
Key Spectral Data :
- IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C).
- *$$ ^1H $$-NMR *: δ 3.85–3.75 (m, 4H, piperazine), 3.45–3.35 (m, 4H, piperazine), 7.62–7.58 (m, 1H, fluorophenyl).
Industrial-Scale Considerations
Cost Analysis
| Step | Cost Driver | Contribution (%) |
|---|---|---|
| Pyrimidine synthesis | 4-Methylphenol | 35 |
| Piperazine coupling | Solvent recovery | 25 |
| Methanone formation | 2-Fluorobenzoyl chloride | 40 |
Environmental Impact
- Waste Streams : POCl₃ neutralization (generates phosphate salts), solvent recovery (acetonitrile, DCM).
- Green Chemistry Alternatives :
- Replace POCl₃ with PCl₃ in chlorination (reduces toxicity).
- Use cyclopentyl methyl ether (CPME) as a biodegradable solvent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
